molecular formula C14H18N4O3 B5866410 N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide

N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide

Cat. No. B5866410
M. Wt: 290.32 g/mol
InChI Key: WHOOMGCIIBRMHK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide, also known as NPAH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for researchers in various fields. In

Scientific Research Applications

N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide has been widely used in scientific research for various applications. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe for the detection of zinc ions in neurons. Zinc ions play a crucial role in synaptic transmission, and their dysregulation has been implicated in various neurological disorders such as Alzheimer's disease and epilepsy. This compound has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it a valuable tool for studying the role of zinc in neuronal function.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

The mechanism of action of N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide involves its ability to bind to specific targets in cells and modulate their function. In the case of zinc ions, this compound binds to the ion and induces a conformational change in the protein that regulates its activity. This can lead to changes in synaptic transmission and neuronal function. In the case of cancer cells, this compound induces apoptosis and cell cycle arrest by activating specific signaling pathways and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific target and the concentration used. In the case of zinc ions, this compound can modulate synaptic transmission and neuronal function, leading to changes in behavior and cognition. In the case of cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide is its selectivity for specific targets, which allows for precise modulation of cellular function. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for research on N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide. One area of interest is the development of more selective and potent analogs of this compound for use in neuroscience and cancer research. Another area of interest is the use of this compound as a tool for the detection of other metal ions in cells, such as copper and iron. Finally, the potential use of this compound as a therapeutic agent for neurological and cancer disorders warrants further investigation.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with applications in neuroscience and cancer research. Its unique properties make it a selective and potent modulator of cellular function, and its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide involves the reaction between 2-(1-piperidinyl)acetic acid hydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using standard techniques such as recrystallization or column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions and the choice of catalyst.

properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(11-17-8-4-1-5-9-17)16-15-10-12-6-2-3-7-13(12)18(20)21/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,19)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOOMGCIIBRMHK-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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